5-({2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
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Overview
Description
5-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrimidinedione core with a thioxo group and a methylene bridge connecting to a dichlorobenzyl ether and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves multiple steps:
Formation of the Dichlorobenzyl Ether: This step involves the reaction of 2,4-dichlorobenzyl alcohol with an appropriate phenol derivative under basic conditions to form the ether linkage.
Methoxyphenyl Intermediate: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Pyrimidinedione Core Formation: The core structure is synthesized through a cyclization reaction involving urea or thiourea derivatives.
Final Assembly: The final compound is assembled through a condensation reaction between the methoxyphenyl intermediate and the pyrimidinedione core under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- **5-{4-[(2,4-Dichlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- **5-{2-[(2,4-Dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
The uniqueness of 5-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4S/c1-26-15-4-2-3-10(7-13-17(24)22-19(28)23-18(13)25)16(15)27-9-11-5-6-12(20)8-14(11)21/h2-8H,9H2,1H3,(H2,22,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQXNFZBJHVIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=C3C(=O)NC(=S)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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